

Spectroscopic Characterization of 2-Aminopyran Derivatives: A Technical Overview

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Compound of Interest

Compound Name: 2H-Pyran-2-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminopyran derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Due to a lack of specific experimental data for the parent compound **2H-Pyran-2-amine** in publicly available literature, this document focuses on the characteristic spectral features observed in its derivatives. This information is crucial for the structural elucidation and characterization of this important class of heterocyclic compounds, which are valuable building blocks in medicinal and synthetic chemistry.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 2-aminopyran derivatives based on available literature. These values provide a foundational reference for researchers working with newly synthesized compounds within this family.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the structure of 2-aminopyran derivatives. The chemical shifts are influenced by the substituents on the pyran ring.

Table 1: Representative ^1H NMR Data for 2-Aminopyran Derivatives[\[5\]](#)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Notes
H-4 (pyran ring)	4.30 - 5.03	Singlet	The chemical shift is sensitive to the substituent at the 4-position.
NH ₂	6.91 - 7.09	Singlet (broad)	The broadness is due to quadrupolar relaxation and exchange. Signal may disappear upon D ₂ O exchange.[6][7]
Aromatic Protons	7.26 - 8.12	Multiplet	Observed in aryl-substituted derivatives.
OCH ₂ CH ₃ (ester)	3.92 - 4.03	Multiplet	Present in derivatives with an ethyl ester group.
OCH ₂ CH ₃ (ester)	1.05 - 1.09	Triplet	Present in derivatives with an ethyl ester group.
CH ₃ (pyran ring)	2.27 - 2.35	Singlet	Observed when a methyl group is attached to the pyran ring.

Table 2: Representative ¹³C NMR Data for 2-Aminopyran Derivatives[5]

Carbon	Chemical Shift (δ , ppm)	Notes
C-2 (pyran ring)	157.46 - 159.07	
C-3 (pyran ring)	57.31	
C-4 (pyran ring)	36.64 - 38.76	
C-5 (pyran ring)	107.24 - 108.43	
C-6 (pyran ring)	158.64 - 158.92	
C \equiv N (nitrile)	119.42 - 120.19	Present in 2-amino-3-cyanopyran derivatives.
C=O (ester)	165.31 - 165.92	Present in derivatives with an ester group.
Aromatic Carbons	127.38 - 144.44	Observed in aryl-substituted derivatives.
OCH ₂ CH ₃ (ester)	60.70 - 60.79	Present in derivatives with an ethyl ester group.
OCH ₂ CH ₃ (ester)	14.20 - 14.28	Present in derivatives with an ethyl ester group.
CH ₃ (pyran ring)	18.59 - 18.82	Observed when a methyl group is attached to the pyran ring.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 2-aminopyran derivatives, the key vibrational bands are associated with the amino group, the pyran ring, and any additional functional groups.

Table 3: Characteristic IR Absorption Bands for 2-Aminopyran Derivatives

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch (NH ₂)	3204 - 3429	Medium - Strong	Primary amines typically show two bands (asymmetric and symmetric stretching). [6] [7] [8]
C≡N Stretch	2187 - 2203	Strong	Characteristic of 2-amino-3-cyanopyran derivatives. [5]
C=O Stretch (ester)	1695 - 1728	Strong	Present in ester-functionalized derivatives. [5]
N-H Bend (NH ₂)	1580 - 1650	Medium	A characteristic feature of primary amines. [8] [9]
C=C Stretch (pyran ring)	1620 - 1684	Medium	Vibrations of the double bonds within the pyran ring. [5]
C-O-C Stretch (pyran ring)	1057 - 1267	Strong	Stretching vibrations of the ether linkage in the pyran ring. [5]
C-N Stretch	1250 - 1335	Medium - Strong	For aromatic amines, this band is typically strong. [8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For **2H-Pyran-2-amine** (C₅H₇NO), the expected molecular weight is approximately 97.12 g/mol . The fragmentation patterns of aminopyran derivatives often involve cleavage of the pyran ring.

Table 4: Expected Mass Spectrometry Data for **2H-Pyran-2-amine**

Ion	m/z (expected)	Notes
[M] ⁺	97	Molecular ion
Fragments	Varies	Fragmentation will depend on the ionization method and energy. Common fragmentation pathways for related compounds involve the loss of small molecules like CO, HCN, or cleavage of the pyran ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and the properties of the compound being analyzed.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-aminopyran derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- To confirm the presence of the NH_2 protons, a D_2O exchange experiment can be performed by adding a drop of D_2O to the NMR tube and re-acquiring the spectrum.[\[6\]](#)[\[7\]](#)
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy

- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.
 - Liquid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- Acquisition:
 - Record a background spectrum of the empty sample holder or pure solvent.
 - Record the spectrum of the sample over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

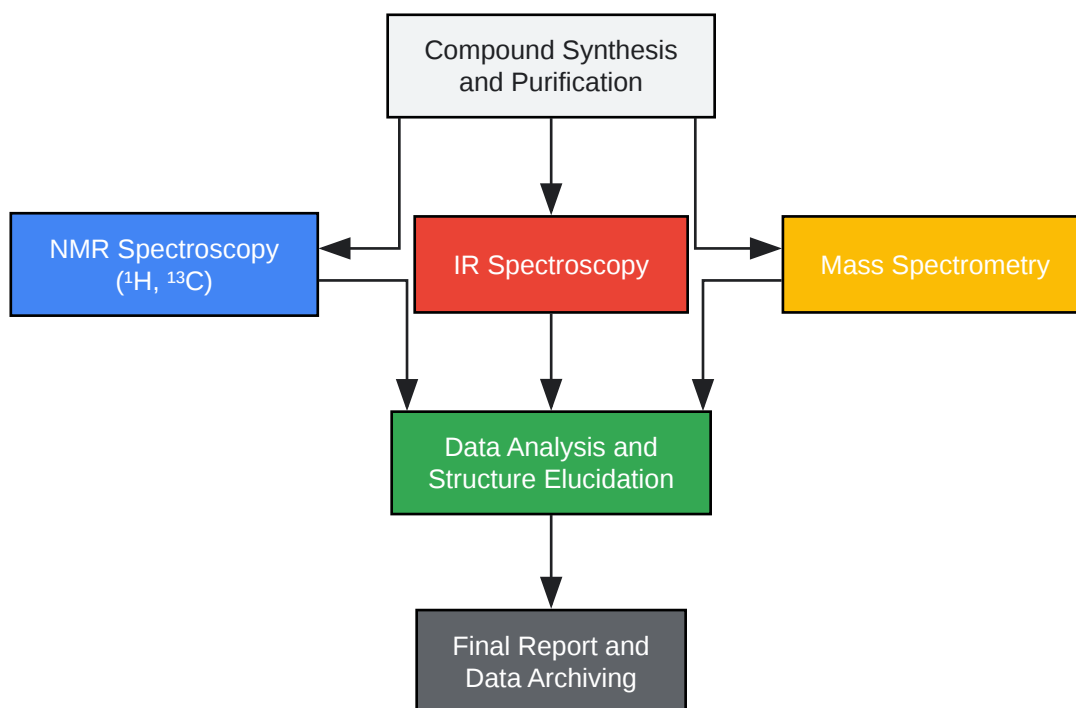
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

- Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable m/z range.
 - High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized 2-aminopyran derivative.



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Caption: Workflow for the spectroscopic analysis of a synthesized compound.

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